Cas no 1334813-67-0 ((2S)-1-2-(methylsulfanyl)phenylpropan-2-amine)

(2S)-1-2-(methylsulfanyl)phenylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2S)-1-2-(methylsulfanyl)phenylpropan-2-amine
- EN300-1866791
- 1334813-67-0
- (2S)-1-[2-(methylsulfanyl)phenyl]propan-2-amine
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- Inchi: 1S/C10H15NS/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1
- InChI Key: VGKAKJXMHGNTFY-QMMMGPOBSA-N
- SMILES: S(C)C1C=CC=CC=1C[C@H](C)N
Computed Properties
- Exact Mass: 181.09252066g/mol
- Monoisotopic Mass: 181.09252066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.3Ų
- XLogP3: 2.2
(2S)-1-2-(methylsulfanyl)phenylpropan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1866791-0.5g |
(2S)-1-[2-(methylsulfanyl)phenyl]propan-2-amine |
1334813-67-0 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1866791-1.0g |
(2S)-1-[2-(methylsulfanyl)phenyl]propan-2-amine |
1334813-67-0 | 1g |
$1829.0 | 2023-06-02 | ||
Enamine | EN300-1866791-5g |
(2S)-1-[2-(methylsulfanyl)phenyl]propan-2-amine |
1334813-67-0 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1866791-1g |
(2S)-1-[2-(methylsulfanyl)phenyl]propan-2-amine |
1334813-67-0 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1866791-0.05g |
(2S)-1-[2-(methylsulfanyl)phenyl]propan-2-amine |
1334813-67-0 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1866791-10.0g |
(2S)-1-[2-(methylsulfanyl)phenyl]propan-2-amine |
1334813-67-0 | 10g |
$7866.0 | 2023-06-02 | ||
Enamine | EN300-1866791-2.5g |
(2S)-1-[2-(methylsulfanyl)phenyl]propan-2-amine |
1334813-67-0 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1866791-10g |
(2S)-1-[2-(methylsulfanyl)phenyl]propan-2-amine |
1334813-67-0 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1866791-5.0g |
(2S)-1-[2-(methylsulfanyl)phenyl]propan-2-amine |
1334813-67-0 | 5g |
$5304.0 | 2023-06-02 | ||
Enamine | EN300-1866791-0.1g |
(2S)-1-[2-(methylsulfanyl)phenyl]propan-2-amine |
1334813-67-0 | 0.1g |
$867.0 | 2023-09-18 |
(2S)-1-2-(methylsulfanyl)phenylpropan-2-amine Related Literature
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
Additional information on (2S)-1-2-(methylsulfanyl)phenylpropan-2-amine
Exploring the Properties and Applications of (2S)-1-2-(methylsulfanyl)phenylpropan-2-amine (CAS No. 1334813-67-0)
The compound (2S)-1-2-(methylsulfanyl)phenylpropan-2-amine, identified by its CAS No. 1334813-67-0, is a chiral amine derivative with a unique structural framework. Its molecular architecture, featuring a methylsulfanyl group attached to a phenyl ring, makes it a subject of interest in organic synthesis and pharmaceutical research. The (2S) configuration indicates its stereospecificity, which is crucial for its potential biological activity and interaction with chiral environments.
In recent years, researchers have focused on the synthesis and characterization of chiral amines like (2S)-1-2-(methylsulfanyl)phenylpropan-2-amine due to their applications in asymmetric catalysis and drug development. The presence of the methylsulfanyl moiety enhances its reactivity, enabling it to participate in various chemical transformations. This compound is often explored for its potential as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
The growing interest in chiral amines and their derivatives aligns with the broader trend in the pharmaceutical industry to develop enantiomerically pure drugs. Enantiopure compounds, such as (2S)-1-2-(methylsulfanyl)phenylpropan-2-amine, are highly sought after due to their improved efficacy and reduced side effects compared to racemic mixtures. This has led to increased demand for efficient synthetic routes and analytical methods to characterize such compounds.
From a synthetic perspective, CAS No. 1334813-67-0 represents a valuable intermediate in the preparation of biologically active molecules. Its phenylpropan-2-amine backbone is a common motif in many pharmacologically relevant compounds, making it a versatile scaffold for further functionalization. Researchers are particularly interested in optimizing its synthesis to improve yield and enantiomeric purity, which are critical for industrial-scale production.
Another area of interest is the compound's potential role in neurochemical research. While not directly classified as a neurotransmitter, its structural similarity to certain bioactive amines has prompted investigations into its interactions with biological systems. However, it is essential to emphasize that this compound is strictly for research purposes and not intended for any other use.
The analytical characterization of (2S)-1-2-(methylsulfanyl)phenylpropan-2-amine involves advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry. These methods are crucial for confirming its identity, purity, and stereochemical configuration. The availability of high-purity samples is vital for researchers aiming to reproduce experimental results and validate findings.
In the context of green chemistry, there is a push to develop sustainable synthetic routes for compounds like CAS No. 1334813-67-0. Researchers are exploring catalytic methods and renewable resources to minimize environmental impact while maintaining high efficiency. This aligns with global efforts to reduce the carbon footprint of chemical manufacturing processes.
As the scientific community continues to explore the applications of (2S)-1-2-(methylsulfanyl)phenylpropan-2-amine, its role in advancing asymmetric synthesis and drug discovery remains promising. Future research may uncover new reactivity patterns or biological activities, further expanding its utility in various fields. For now, it stands as a testament to the importance of chiral building blocks in modern chemistry.
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